molecular formula C19H17N3O3 B2791572 N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034387-60-3

N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

カタログ番号 B2791572
CAS番号: 2034387-60-3
分子量: 335.363
InChIキー: TZIJHODBZLYUQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, commonly known as QF-3, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. QF-3 is a potent inhibitor of several enzymes, including poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair, and sirtuin 2 (SIRT2), which is involved in cellular metabolism and aging.

作用機序

QF-3 is a potent inhibitor of N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide and SIRT2, which are involved in several cellular processes. N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is involved in DNA repair, and inhibition of N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide leads to the accumulation of DNA damage, ultimately resulting in cell death. SIRT2 is involved in cellular metabolism and aging, and inhibition of SIRT2 has been linked to several disease states, including cancer and neurodegenerative diseases. QF-3 has been shown to inhibit both N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide and SIRT2, making it a promising therapeutic agent for several diseases.
Biochemical and Physiological Effects:
QF-3 has been shown to have several biochemical and physiological effects, including the inhibition of N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide and SIRT2, which are involved in DNA repair and cellular metabolism, respectively. QF-3 has also been shown to induce cell death in cancer cells and protect against neurodegeneration in preclinical studies. QF-3 has also been shown to improve glucose metabolism and reduce inflammation in animal models of metabolic disorders.

実験室実験の利点と制限

QF-3 has several advantages for lab experiments, including its potency and specificity for N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide and SIRT2. QF-3 has also been shown to have a favorable pharmacokinetic profile, making it a promising therapeutic agent for several diseases. However, QF-3 has some limitations for lab experiments, including its complex synthesis method and limited availability.

将来の方向性

There are several future directions for research on QF-3, including the development of more efficient synthesis methods, the evaluation of its safety and efficacy in clinical trials, and the identification of its molecular targets and downstream effects. QF-3 has also shown promising results in combination with other therapeutic agents, and further studies are needed to optimize its use in combination therapy. Additionally, QF-3 has potential applications in several other diseases, including autoimmune disorders and infectious diseases, and further studies are needed to explore its therapeutic potential in these areas.

合成法

The synthesis of QF-3 involves several steps, including the synthesis of the quinoline and tetrahydrofuran moieties, followed by their coupling to form the final product. The synthesis of QF-3 is a complex process that requires expertise in organic chemistry and access to specialized equipment. Several research groups have successfully synthesized QF-3 using different methods, and the most common approach involves the use of palladium-catalyzed cross-coupling reactions.

科学的研究の応用

QF-3 has been extensively studied for its potential therapeutic applications in several diseases, including cancer, neurodegenerative diseases, and metabolic disorders. QF-3 has been shown to inhibit N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide and SIRT2, which are involved in DNA repair and cellular metabolism, respectively. Inhibition of these enzymes has been linked to several disease states, and QF-3 has shown promising results in preclinical studies.

特性

IUPAC Name

2-(oxolan-3-yloxy)-N-quinolin-6-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-18(22-14-5-6-17-13(11-14)3-1-8-20-17)16-4-2-9-21-19(16)25-15-7-10-24-12-15/h1-6,8-9,11,15H,7,10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIJHODBZLYUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。